molecular formula C10H4Cl2N2 B1323314 4,8-Dichloroquinoline-3-carbonitrile CAS No. 1016867-23-4

4,8-Dichloroquinoline-3-carbonitrile

Cat. No. B1323314
M. Wt: 223.05 g/mol
InChI Key: IZGNHLBOERHWBQ-UHFFFAOYSA-N
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Description

4,8-Dichloroquinoline-3-carbonitrile is a chemical compound that belongs to the class of chloroquinoline carbonitriles. These compounds are characterized by the presence of chloro and cyano substituents on a quinoline core. The quinoline moiety is a heterocyclic aromatic organic compound with a structure that combines a benzene ring with a pyridine ring. The presence of chloro and cyano groups on the quinoline ring can significantly alter its chemical and biological properties, making it a valuable scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of chloroquinoline-3-carbonitriles, including derivatives like 4,8-dichloroquinoline-3-carbonitrile, involves various synthetic methods. One approach to synthesizing quinoline-3-carbonitrile derivatives is through the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate followed by thermal cyclization, which yields 4-oxo-1,4-dihydroquinoline-3-carbonitriles. Subsequent chlorination and reaction with substituted anilines can furnish the desired chloroquinoline-3-carbonitrile inhibitors . Another method involves the use of basic ionic liquids, such as [bmim]OH, to facilitate a one-pot reaction that constructs multiple bonds and cleaves others, leading to the formation of tetrahydroquinoline-3-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structure of quinoline-3-carbonitrile derivatives has been studied through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined to crystallize in the triclinic space group with specific unit cell parameters. The dihydropyridine and cyclohexene rings in this structure adopt sofa conformations, and the planar atoms of the dihydropyridine ring form a significant dihedral angle with the benzene ring .

Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles undergo a variety of chemical reactions, which have been systematically reviewed. These reactions can be categorized based on the reactivity of the chloro substituents at the 2 or 4 positions, as well as the cyano group at the 3 position. The versatility of these reactions has been exploited to produce a wide range of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline-3-carbonitriles are influenced by the substituents on the quinoline ring. The presence of electron-withdrawing groups such as chloro and cyano can affect the electron density and reactivity of the molecule. These properties are crucial for the biological activity of the compounds, as they can impact the binding affinity and inhibitory potency against biological targets such as the epidermal growth factor receptor (EGF-R) kinase . The solubility, melting point, and stability of these compounds can also vary depending on the nature and position of the substituents on the quinoline core.

Scientific Research Applications

Optoelectronic and Nonlinear Properties

  • Optoelectronic and Charge Transport Properties : A study by Irfan et al. (2020) on hydroquinoline derivatives, including compounds related to 4,8-Dichloroquinoline-3-carbonitrile, reveals their potential in optoelectronic applications. These compounds exhibit promising structural, electronic, and optical properties, making them efficient multifunctional materials for technological applications (Irfan et al., 2020).

Chemical Synthesis and Reactions

  • Synthesis of Polyfunctionally Substituted Pyrazoloquinolinones : Research by Mekheimer et al. (2008) discusses the synthesis of novel pyrazoloquinolinones using 2,4-dichloroquinoline-3-carbonitrile. This work highlights the versatility of 4,8-Dichloroquinoline-3-carbonitrile in synthesizing complex heterocycles (Mekheimer et al., 2008).
  • Overview of Chloroquinoline-3-carbonitriles Synthesis and Reactions : A comprehensive review by Mekheimer et al. (2019) focuses on the synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including 4,8-Dichloroquinoline-3-carbonitrile. This review emphasizes the significance of these compounds in producing biologically active molecules (Mekheimer et al., 2019).

Corrosion Inhibition and Surface Interaction Studies

  • Computational Study on Corrosion Inhibition : Erdogan et al. (2017) conducted a computational study on the corrosion inhibition properties of novel quinoline derivatives. These studies, including those involving compounds structurally similar to 4,8-Dichloroquinoline-3-carbonitrile, demonstrate their potential as corrosion inhibitors in industrial applications (Erdoğan et al., 2017).

Applications in Medicinal Chemistry

  • Synthesis and Biological Activity of Pyran Derivatives : Research by Rbaa et al. (2019) on the synthesis and biological activity of pyran derivatives based on 8-hydroxyquinoline, including structures akin to 4,8-Dichloroquinoline-3-carbonitrile, reveals their potential antibacterial activity. This study demonstrates the applicability of such compounds in developing new antibacterial agents (Rbaa et al., 2019).

Advanced Materials and Synthesis Techniques

  • Synthesis of Advanced Heterocyclic Compounds : Mekheimer et al. (2003) explore the synthesis of complex heterocyclic compounds using 2,4-Dichloroquinoline-3-carbonitrile. This study underlines the compound's utility in creating novel chemical structures, which can have various advanced applications (Mekheimer et al., 2003).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4,8-dichloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGNHLBOERHWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloroquinoline-3-carbonitrile

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